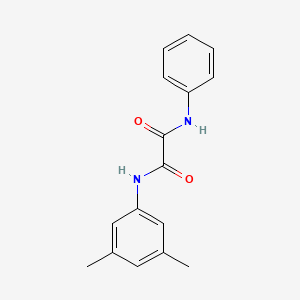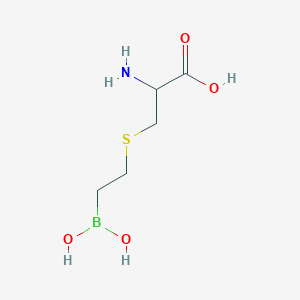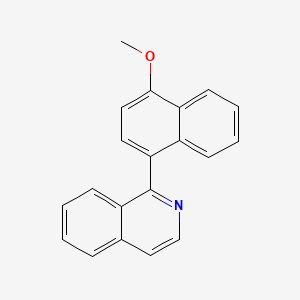
1-(4-Methoxynaphthalen-1-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxynaphthalen-1-yl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a methoxy group attached to the naphthalene moiety, which is fused to the isoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinolines in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination, to form bromo-isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bromine in nitrobenzene is commonly used for bromination reactions.
Major Products
Applications De Recherche Scientifique
1-(4-Methoxynaphthalen-1-yl)isoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)isoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit certain kinases and proteases, which are involved in cancer progression and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, is a simpler structure without the methoxy and naphthalene groups.
Quinoline: A similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups attached.
Uniqueness
1-(4-Methoxynaphthalen-1-yl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H15NO |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)isoquinoline |
InChI |
InChI=1S/C20H15NO/c1-22-19-11-10-18(16-8-4-5-9-17(16)19)20-15-7-3-2-6-14(15)12-13-21-20/h2-13H,1H3 |
Clé InChI |
CIWZNVYRWWTDES-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C3=NC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


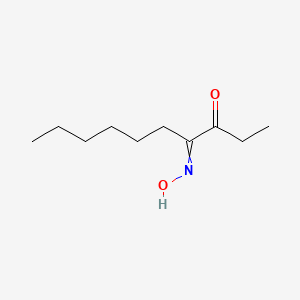
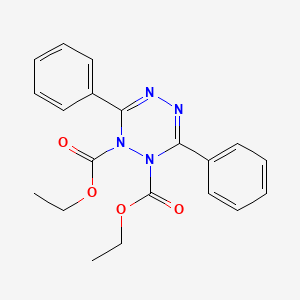
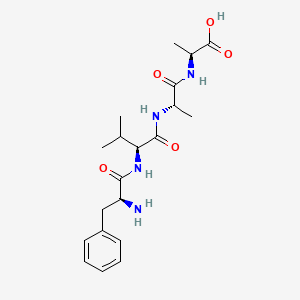

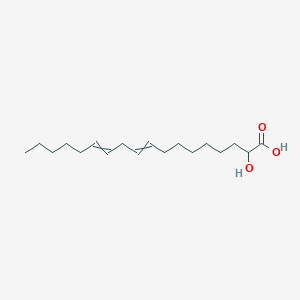
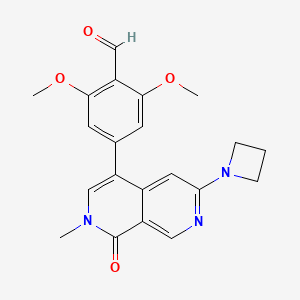
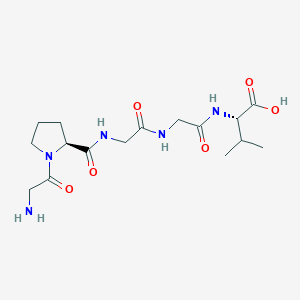
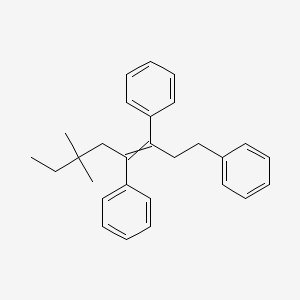
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
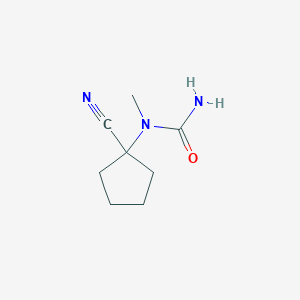
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
